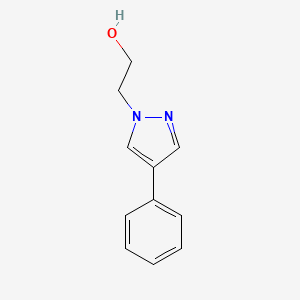

2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBIFZUYCWNAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Phenyl 1h Pyrazol 1 Yl Ethan 1 Ol

Diverse Synthetic Routes to Access the 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol Scaffold

The synthesis of this compound can be approached in a modular fashion, typically involving the initial formation of the 4-phenyl-1H-pyrazole core followed by the introduction of the 2-hydroxyethyl group at the N1 position. Various strategies, including cycloaddition reactions, multicomponent syntheses, and direct N-alkylation, provide access to this key structure.

The formation of the pyrazole (B372694) ring is often achieved through [3+2] cycloaddition reactions, which involve the reaction of a three-atom component with a two-atom component. nih.gov These methods are highly efficient for constructing the five-membered heterocyclic ring.

One of the most common approaches is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov To obtain the 4-phenyl-1H-pyrazole intermediate, a suitable precursor such as 2-phenyl-1,3-propanedial or its synthetic equivalent would be reacted with hydrazine.

Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govorganic-chemistry.org For instance, the reaction between phenyldiazomethane (B1605601) and acetylene, or alternatively, diazomethane (B1218177) and phenylacetylene, could theoretically yield the 4-phenyl-1H-pyrazole core, although regioselectivity can be a challenge. Sydnones, which are stable mesoionic aromatic compounds, also serve as effective 1,3-dipoles. The reaction of an N-arylsydnone with an alkyne can produce highly substituted pyrazoles. nih.govacs.org A base-mediated [3+2] cycloaddition of a sydnone (B8496669) with an appropriately substituted alkyne provides a regioselective route to 1,4-disubstituted pyrazoles. acs.org

The use of tosylhydrazones as precursors for the in situ generation of diazo compounds offers a safer alternative to handling potentially explosive diazoalkanes. nih.gov These can react with alkynes or alkenes bearing a leaving group to form the pyrazole ring. nih.govorganic-chemistry.org

Once the 4-phenyl-1H-pyrazole core is synthesized, the 2-hydroxyethyl side chain is typically introduced via N-alkylation. Since 4-phenyl-1H-pyrazole is an unsymmetrical molecule, alkylation can potentially occur at either the N1 or N2 position. However, for many substituted pyrazoles, reaction conditions can be tuned to favor alkylation at the sterically less hindered nitrogen atom.

The most direct method involves the reaction of 4-phenyl-1H-pyrazole with a C2-synthon containing a hydroxyl group or a precursor. Common alkylating agents for this transformation include:

2-Chloroethanol: In the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, 4-phenyl-1H-pyrazole can be deprotonated and subsequently alkylated by 2-chloroethanol.

Ethylene (B1197577) oxide: This highly reactive electrophile can react directly with the NH proton of the pyrazole ring, typically under basic or acidic catalysis, to open the epoxide ring and form the desired N-ethanol derivative.

Ethylene carbonate: As a safer alternative to ethylene oxide, ethylene carbonate can also be used to introduce the hydroxyethyl (B10761427) group. The reaction is often performed at elevated temperatures.

Recent studies have explored alternative N-alkylation methods that avoid strong bases or high temperatures. For example, acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles has been developed, providing good yields of N-alkyl pyrazoles. semanticscholar.orgresearchgate.netmdpi.com This methodology could potentially be adapted for the synthesis of this compound using 2-hydroxyethyl trichloroacetimidate.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. nih.govbeilstein-journals.orgrsc.org While a one-pot MCR to directly synthesize this compound is not commonly reported, MCRs are widely used to construct the substituted pyrazole core.

For example, a three-component reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent that can generate the phenyl group at the 4-position), a hydrazine, and another component can rapidly build the pyrazole scaffold. nih.govbeilstein-journals.org One such strategy involves the reaction of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.org Following the MCR, a subsequent N-alkylation step as described in section 2.1.2 would be necessary to complete the synthesis of the target molecule. Another approach involves the coupling of alkynes, nitriles, and titanium imido complexes to generate the pyrazole ring, avoiding the direct use of hydrazine. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the N-alkylation step , which is often the final step in the synthesis, several factors can be optimized. The choice of base is crucial; strong bases like NaH may lead to higher yields but can be challenging to handle, whereas weaker bases like K₂CO₃ are often sufficient and safer. researchgate.net The solvent can also significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF are common, but greener alternatives are increasingly being explored. researchgate.net Temperature is another key variable; while heating can accelerate the reaction, it may also lead to the formation of undesired byproducts or the N2-alkylation isomer.

A systematic study of N-alkylation conditions for a similar pyrazole system explored various catalysts and solvents. semanticscholar.org It was found that a Brønsted acid catalyst could effectively promote the reaction with trichloroacetimidate electrophiles, offering an alternative to traditional base-mediated methods. semanticscholar.orgresearchgate.net

The table below summarizes key parameters that can be optimized for the N-alkylation of 4-phenyl-1H-pyrazole.

| Parameter | Variables | Objective/Considerations |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Improve deprotonation efficiency; minimize side reactions. Weaker bases often preferred for selectivity. |

| Solvent | DMF, Acetonitrile, DMSO, THF | Enhance solubility of reactants; influence reaction rate and regioselectivity. |

| Temperature | Room Temperature to 100 °C | Increase reaction rate while avoiding decomposition or byproduct formation. |

| Alkylating Agent | 2-Chloroethanol, Ethylene Oxide, 2-Bromoethanol | Reactivity vs. safety and handling considerations. |

| Catalyst (for alternative methods) | Brønsted acids (e.g., CSA), Lewis acids | Enable reaction under milder conditions; avoid strong bases. semanticscholar.org |

Derivatization Strategies and Analogue Synthesis Based on this compound

The structure of this compound, featuring a primary hydroxyl group, makes it an excellent starting point for the synthesis of a wide range of analogues. The hydroxyl group can be readily transformed into other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs or for the development of new materials.

The primary alcohol of the ethanolic side chain is amenable to a variety of classical organic transformations. These modifications allow for the introduction of diverse functionalities, altering the molecule's polarity, size, and chemical reactivity.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagents and reaction conditions.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively convert the alcohol to 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid. researchgate.net

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride, acid anhydride, or a carboxylic acid under esterification conditions (e.g., Fischer esterification or using coupling agents like DCC). This allows for the introduction of a vast array of R-groups.

Etherification: Conversion to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), yielding an ether derivative.

Halogenation: The hydroxyl group can be substituted with a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or via an Appel reaction. The resulting 1-(2-haloethyl)-4-phenyl-1H-pyrazole is a versatile intermediate for further nucleophilic substitution reactions.

The table below outlines some of the primary derivatization strategies for the hydroxyl group of this compound.

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC, DMP, Swern Oxidation | -CH₂-CHO |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | -CH₂-COOH |

| Esterification | Acyl Halides (RCOCl), Carboxylic Anhydrides ((RCO)₂O) | -CH₂-O-C(=O)R |

| Etherification | NaH followed by Alkyl Halide (R-X) | -CH₂-O-R |

| Halogenation | SOCl₂, PBr₃, CBr₄/PPh₃ (Appel Reaction) | -CH₂-X (X = Cl, Br) |

| Sulfonylation | Tosyl Chloride (TsCl), Mesyl Chloride (MsCl) | -CH₂-O-SO₂R (Good Leaving Group) |

Substituent Variation on the Phenyl Ring

A common strategy for introducing diversity on the phenyl ring involves the Vilsmeier-Haack reaction. This reaction, when applied to acetophenone (B1666503) phenylhydrazones, leads to the formation of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, which are key intermediates. These aldehydes can then be further modified. For instance, treatment of various substituted acetophenones with phenylhydrazine (B124118) yields the corresponding hydrazones. Subsequent cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) affords 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.netnih.gov These intermediates can then be subjected to further reactions to introduce the ethan-1-ol side chain.

Another powerful method for arylating the pyrazole core, and thus introducing a substituted phenyl ring, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a pyrazole derivative and a substituted arylboronic acid. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. The electronic nature of the substituents on the arylboronic acid can also affect the reaction's efficiency. beilstein-journals.org

The following table summarizes the synthesis of various 2-(4-(substituted-phenyl)-1H-pyrazol-1-yl)ethan-1-ol derivatives, highlighting the diversity of substituents that have been incorporated.

| Substituent (R) | Synthetic Method | Precursors | Key Intermediates |

| 4-Chloro | Vilsmeier-Haack | 4-Chloroacetophenone, Phenylhydrazine | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 4-Methoxy | Vilsmeier-Haack | 4-Methoxyacetophenone, Phenylhydrazine | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 4-Nitro | Vilsmeier-Haack | 4-Nitroacetophenone, Phenylhydrazine | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3,4-Dichloro | Suzuki Coupling | 4-Bromo-1H-pyrazole derivative, 3,4-Dichlorophenylboronic acid | 2-(4-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)ethan-1-ol |

| 4-Fluoro | Suzuki Coupling | 4-Bromo-1H-pyrazole derivative, 4-Fluorophenylboronic acid | 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethan-1-ol |

Heterocyclic Ring Substitutions

The this compound scaffold can also be modified by replacing the phenyl group at the 4-position of the pyrazole ring with various heterocyclic rings. These modifications can lead to compounds with significantly different chemical and biological properties. The synthesis of such analogs often involves the reaction of a pyrazole precursor with a heterocyclic building block.

One common approach involves the use of pyrazole-4-carbaldehydes as versatile precursors for the construction of fused heterocyclic systems. For example, 5-amino-1H-pyrazole-4-carbaldehyde can undergo condensation reactions with various ketones to yield pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, pyrazolo[3,4-d]pyridazines can be synthesized from pyrazole precursors through reactions with hydrazine hydrate. tubitak.gov.tr

The introduction of a thiophene (B33073) ring at the 4-position of the pyrazole has also been explored. The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one has been reported, which can serve as a precursor to the corresponding ethan-1-ol derivative. researchgate.net This synthesis often starts with the condensation of acetyl thiophene with a hydrazine derivative, followed by cyclization to form the pyrazole-4-carbaldehyde, which can then be further elaborated. nih.gov

The following table provides examples of heterocyclic ring substitutions on the 2-(pyrazol-1-yl)ethan-1-ol scaffold.

| Heterocyclic Ring | Synthetic Method | Key Precursors | Resulting Compound Structure |

| Pyridine | Condensation | 5-Amino-1H-pyrazole-4-carbaldehyde, Acetophenone | 2-(4-(Pyridin-yl)-1H-pyrazol-1-yl)ethan-1-ol derivative |

| Thiophene | Multi-step synthesis | Acetyl thiophene, Phenylhydrazine, Vilsmeier-Haack reagent | 2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |

| Pyridazine | Cyclization | Pyrazole-4-carbaldehyde derivative, Hydrazine hydrate | 2-(Pyrazolo[3,4-d]pyridazin-yl)ethan-1-ol derivative |

| Furan | Not specified | Not specified | 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol |

| Thiazole | Multi-step synthesis | Pyrazole-4-carbaldehyde, Thiosemicarbazide, Phenacyl bromide | 2-(4-(Thiazol-yl)-1H-pyrazol-1-yl)ethan-1-ol derivative |

These synthetic methodologies provide a robust toolkit for the generation of a wide variety of this compound derivatives with diverse substitutions on both the phenyl and pyrazole rings, enabling extensive exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation of 2 4 Phenyl 1h Pyrazol 1 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of 1H and 13C NMR spectra, including chemical shifts, spin-spin coupling constants, and signal multiplicities, the precise connectivity of atoms in 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can be established. nih.govuobasrah.edu.iq

1H and 13C NMR Spectroscopy: The 1H NMR spectrum provides detailed information about the electronic environment of protons. The protons on the pyrazole (B372694) ring typically appear as distinct signals, with their chemical shifts influenced by the substituents. The protons of the ethan-1-ol side chain (CH2 and CH) and the phenyl group also exhibit characteristic resonances. nih.gov Similarly, the 13C NMR spectrum reveals the chemical environment of each carbon atom, confirming the presence of the pyrazole and phenyl rings, as well as the aliphatic side chain. nih.govresearchgate.net

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to definitively assign proton and carbon signals and establish through-bond connectivities. nih.gov

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous pyrazole and phenylethanol structures. rsc.orgresearchgate.netresearchgate.net

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity / Notes |

| Pyrazole H-3 | ~7.5 - 8.0 | ~138 - 142 | Doublet |

| Pyrazole H-5 | ~7.3 - 7.8 | ~128 - 132 | Doublet |

| Pyrazole C-4 | N/A | ~105 - 110 | CH |

| Phenyl H (ortho) | ~7.4 - 7.6 | ~126 - 128 | Multiplet |

| Phenyl H (meta) | ~7.3 - 7.5 | ~129 - 130 | Multiplet |

| Phenyl H (para) | ~7.2 - 7.4 | ~127 - 129 | Multiplet |

| N-CH2 | ~4.2 - 4.5 | ~50 - 55 | Triplet |

| CH-OH | ~3.9 - 4.2 | ~60 - 65 | Triplet |

| OH | Variable | N/A | Broad Singlet |

Stereochemical Assignment using NOE: For complex pyrazole derivatives with multiple chiral centers, Nuclear Overhauser Effect (NOE) and 2D-NOESY spectroscopic studies are crucial for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, allowing for the assignment of their relative positions and confirming stereochemical relationships within the molecule.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. rsc.org

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are typically observed just above 3000 cm-1, while aliphatic C-H stretches appear just below this value. researchgate.net The C=C stretching vibrations of the phenyl and pyrazole rings give rise to absorptions in the 1400-1620 cm-1 region. The C=N stretching of the pyrazole ring is also found in this region, often around 1460 cm-1. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. Many functional groups in pyrazole derivatives are Raman active, which aids in their spectroscopic elucidation. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies Data compiled from studies on substituted pyrazoles and related compounds. researchgate.netresearchgate.netrsc.org

| Functional Group | Vibrational Mode | Typical FTIR Frequency (cm-1) | Typical Raman Frequency (cm-1) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1620 | 1580 - 1620 (strong) |

| C=N (Pyrazole) | Stretching | 1430 - 1480 | 1430 - 1480 |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Weak |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. nih.gov

The fragmentation of pyrazole derivatives under electron impact (EI) or other ionization methods follows characteristic pathways. A primary fragmentation process for the pyrazole ring involves the cleavage of the N-N bond and the subsequent loss of molecular nitrogen (N2) or hydrogen cyanide (HCN). rsc.orgresearchgate.net However, in N-substituted pyrazoles, the initial cleavage of the N-N bond may be suppressed. rsc.org

For this compound, the fragmentation would likely involve the side chain as well. Common fragmentation pathways could include:

Loss of H2O: Dehydration of the alcohol functional group.

Cleavage of the C-C bond: Fission of the bond between the two carbons of the ethan-1-ol side chain, leading to fragments corresponding to the pyrazole moiety and the phenyl group.

Rearrangements: Complex rearrangements of the pyrazole ring following initial fragmentation can lead to the formation of stable ions like the cyclopropenyl ion. researchgate.netnih.gov

The analysis of MS/MS spectra allows for the construction of a detailed fragmentation scheme, which helps to confirm the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. researchgate.net

While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, provides significant insight into the expected structural features. nih.govresearchgate.net

For this related compound, the analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net Key findings include:

Planarity: The pyrazole ring is essentially planar. nih.govspast.org

Dihedral Angles: The phenyl rings are twisted relative to the plane of the pyrazole ring. In the case of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, one phenyl group is nearly coplanar with the pyrazole ring (dihedral angle of 7.5°), while others are significantly rotated. nih.govresearchgate.net

Intermolecular Interactions: The crystal structure is stabilized by a network of hydrogen bonds. O-H···N and O-H···O interactions are common, forming extended chains or dimeric structures that dictate the crystal packing. nih.govspast.orgresearchgate.net

Interactive Data Table: Representative Crystallographic Data for a Phenyl-Pyrazole Derivative Data for 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C21H16N2O2 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.793 |

| b (Å) | 12.948 |

| c (Å) | 11.705 |

| β (°) | 93.508 |

| Volume (Å3) | 1632.7 |

| Z | 4 |

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization (if applicable)

The ethan-1-ol side chain in this compound does not create a chiral center in the parent molecule. However, for derivatives where a chiral center is present, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the individual stereoisomers (enantiomers).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com This technique is highly sensitive to the three-dimensional structure of the molecule, and the resulting spectrum (a plot of ΔA vs. wavelength) can serve as a fingerprint for a specific enantiomer. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com While related to CD, it provides complementary information about the stereochemistry of a chiral compound.

If enantiomerically pure samples of a chiral derivative were synthesized or separated, CD and ORD spectroscopy would be crucial for assigning the absolute configuration (R/S) of the stereogenic center, often in conjunction with computational calculations. researchgate.net These techniques are particularly powerful for studying the stereochemical aspects of chiral pyrazole-containing compounds. acs.org

Computational and Theoretical Investigations of 2 4 Phenyl 1h Pyrazol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. jcsp.org.pkufrj.br By optimizing the molecular geometry, typically using a basis set like B3LYP/6-311G(d,p), researchers can accurately predict the structure and electronic characteristics of pyrazole (B372694) derivatives. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. jcsp.org.pk A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For similar pyrazole compounds, these energy gaps have been calculated to be around 5.77 eV, indicating significant stability. nih.gov These calculations provide a foundation for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives This table presents typical data obtained from DFT calculations on related pyrazole compounds to illustrate the concepts.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.59 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.82 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.77 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen atoms in 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol) and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions, often around hydrogen atoms bonded to electronegative atoms (like the hydroxyl proton), are prone to nucleophilic attack. nih.gov

Green Regions: Represent areas of neutral or near-zero potential, characteristic of nonpolar parts of the molecule, such as the phenyl ring. researchgate.net

By analyzing the MEP surface, researchers can identify hydrogen-bond donor and acceptor sites, which are crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.govresearchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations of a molecule and understand its flexibility. dntb.gov.ua

Molecular Mechanics (MM) simulations use classical physics principles to rapidly calculate the potential energy of different conformations. By systematically rotating the rotatable bonds in this compound (such as the C-C bond in the ethanol (B145695) side chain and the C-N bond connecting it to the pyrazole ring), a potential energy surface can be generated to identify low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time at a given temperature. This method helps to explore the conformational landscape and understand how the molecule behaves in a physiological environment, such as in a solvent like water. It can reveal the preferred conformations and the energy barriers between them, providing insight into the molecule's flexibility and how it might adapt its shape to bind to a receptor. dntb.gov.ua

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only be active against its target but also possess favorable pharmacokinetic properties. In silico ADME prediction uses computational models to estimate these properties before a compound is synthesized, saving time and resources. rsc.org

These models evaluate key physicochemical descriptors to predict a molecule's drug-likeness, often based on frameworks like Lipinski's Rule of Five. nih.gov For this compound, these predictions would assess its potential for oral bioavailability and membrane permeability.

Table 2: Predicted ADME Properties for a Representative Pyrazole-Based Compound This table illustrates the type of data generated from in silico ADME prediction tools.

| ADME Parameter | Description | Predicted Outcome |

|---|---|---|

| Molecular Weight | Mass of the molecule (Rule of Five: <500 g/mol) | Compliant |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity (Rule of Five: <5) | Compliant |

| Hydrogen Bond Donors | Number of N-H and O-H bonds (Rule of Five: ≤5) | Compliant |

| Hydrogen Bond Acceptors | Number of N and O atoms (Rule of Five: ≤10) | Compliant |

| Human Intestinal Absorption | Percentage of the compound absorbed through the gut | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system | Predicted to be permeable |

These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. chemmethod.com

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, usually a protein). ijpbs.com This method is essential for hypothesis-driven drug design, suggesting how a compound might interact with a biological target at the atomic level.

Given the wide range of biological activities reported for pyrazole derivatives, several putative targets could be investigated. mdpi.com These include protein kinases, cyclooxygenase (COX) enzymes, and various G-protein coupled receptors (GPCRs). researchgate.netnih.gov For instance, studies on similar pyrazole-containing molecules have explored their potential as inhibitors of C-C chemokine receptor type 1 (CCR1), which is involved in inflammatory responses. nih.gov

Docking simulations calculate a binding score, such as binding energy (in kcal/mol), which estimates the strength of the interaction. nih.gov The results also reveal specific intermolecular interactions, like hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the receptor's active site. alrasheedcol.edu.iq For example, the hydroxyl group of the ethan-1-ol side chain could act as a hydrogen bond donor or acceptor, while the phenyl and pyrazole rings could engage in hydrophobic and stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

To build a QSAR model for a series of pyrazole analogs, researchers would:

Compile a Dataset: Gather a set of pyrazole derivatives with experimentally measured biological activity against a specific target.

Calculate Descriptors: For each molecule, calculate a range of molecular descriptors, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). researchgate.net

Develop a Model: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to create an equation that links the descriptors to the observed activity. nih.gov

Validate the Model: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and an external set of compounds not used in model development. nih.gov

For pyrazole derivatives, QSAR studies have successfully modeled their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase, highlighting the importance of specific structural features for high potency. nih.gov

Pre Clinical Biological Activity Profiling and Mechanistic Studies of 2 4 Phenyl 1h Pyrazol 1 Yl Ethan 1 Ol and Its Analogues

In Vitro Cell-Based Assays and Phenotypic Screening

In vitro studies are fundamental to characterizing the biological effects of novel chemical entities. For pyrazole (B372694) derivatives, these assays have revealed significant potential in various therapeutic areas, particularly oncology. nih.govresearchgate.net

The anti-proliferative and cytotoxic effects of pyrazole analogues have been evaluated across a diverse panel of human cancer cell lines. Phenotypic screening has identified numerous derivatives that inhibit cancer cell growth at low micromolar concentrations. mdpi.com

For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent cytotoxicity against human chronic myeloid leukemia (K562) and human colon cancer (HCT116) cells. nih.gov One of the most active compounds in this series, 10e , demonstrated an IC₅₀ value of 6.726 μM against K562 cells. nih.gov Similarly, novel pyrazolo[3,4-b]pyridine analogues, 57 and 58 , showed remarkable cytotoxicity toward HepG2, MCF7, and HeLa cells, with IC₅₀ values ranging from 3.11 to 4.91 μM. mdpi.com Another study identified a thieno[2,3-c]pyrazole derivative, Tpz-1 , which induced cell death at concentrations between 0.19 μM and 2.99 μM across 17 different human cancer cell lines. mdpi.com

Other research has highlighted pyrazole-based compounds with significant activity against breast cancer cell lines. spast.org For example, certain synthesized pyrazole derivatives were active against the human breast cancer cell line MCF7, with GI₅₀ values below 10 µg/ml. spast.org The antiproliferative activity of pyrazole derivatives is a key area of investigation, with many compounds demonstrating efficacy comparable to or exceeding that of standard chemotherapeutic drugs like doxorubicin (B1662922) in in vitro settings. mdpi.comresearchgate.net

Table 1: Cytotoxic Activity of Selected Pyrazole Analogues

This table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, presented as IC₅₀ (inhibitory concentration 50%) or GI₅₀ (growth inhibitory concentration 50%) values.

| Compound | Cell Line | Activity (µM) | Reference |

|---|---|---|---|

| Compound 10e | K562 (Chronic Myeloid Leukemia) | IC₅₀ = 6.726 | nih.gov |

| Compound 57 | HepG2 (Liver Cancer) | IC₅₀ = 3.11 - 4.91 | mdpi.com |

| Compound 58 | MCF7 (Breast Cancer) | IC₅₀ = 4.06 - 4.24 | mdpi.com |

| Tpz-1 | CCRF-CEM (Leukemia) | CC₅₀ = 0.25 | mdpi.com |

| Compound 84 | MDA-MB-231 (Breast Cancer) | IC₅₀ = 1.32 | nih.gov |

| Compound 84 | MCF7 (Breast Cancer) | IC₅₀ = 0.99 | nih.gov |

| Compound 26 | HCT116 (Colorectal Cancer) | IC₅₀ = 1.14 | nih.gov |

Pyrazole derivatives are recognized as potent inhibitors of various enzymes, a mechanism that often underlies their therapeutic effects. frontiersin.org Kinases, in particular, are prominent targets for pyrazole-based compounds in cancer therapy. nih.govnih.gov

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to be multi-targeted inhibitors of Janus kinases (JAK) 2/3 and Aurora kinases A/B. nih.gov Compound 10e from this series displayed IC₅₀ values of 0.166 μM for JAK2, 0.057 μM for JAK3, 0.939 μM for Aurora A, and 0.583 μM for Aurora B. nih.gov Other pyrazole analogues have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov For example, compound 26 was identified as an inhibitor of CDK14 with an IC₅₀ value of 88 nM in a cell-free assay. nih.gov

Beyond kinases, pyrazoles have been shown to inhibit other enzyme classes. Studies have demonstrated their ability to inhibit carbonic anhydrase (hCA) isoforms I and II with low nanomolar efficacy. nih.gov A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were potent inhibitors of both monoamine oxidase (MAO)-A and MAO-B isoforms, with Kᵢ values in the nanomolar range. acs.org Furthermore, pyrazole derivatives have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP2E1, where they exhibit a mixed cooperative inhibition mechanism. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrazole Analogues

This table details the inhibitory potency of various pyrazole derivatives against a range of enzymes, expressed as IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

| Compound/Analogue | Target Enzyme | Inhibitory Potency (µM) | Reference |

|---|---|---|---|

| Compound 10e | JAK2 | IC₅₀ = 0.166 | nih.gov |

| Compound 10e | JAK3 | IC₅₀ = 0.057 | nih.gov |

| Compound 10e | Aurora A | IC₅₀ = 0.939 | nih.gov |

| Compound 10e | Aurora B | IC₅₀ = 0.583 | nih.gov |

| Compound 26 | CDK14 | IC₅₀ = 0.088 | nih.gov |

| 1-Thiocarbamoyl Pyrazoles | MAO-A | Kᵢ = 0.004 - 0.027 | acs.org |

| 1-Thiocarbamoyl Pyrazoles | MAO-B | Kᵢ = 0.0015 - 0.050 | acs.org |

| Celecoxib Analogue | COX-2 | IC₅₀ = 2.52 | frontiersin.org |

The interaction of pyrazole derivatives with cellular receptors has been explored through receptor binding assays, revealing their potential as modulators of receptor function. A significant body of research has focused on their activity at cannabinoid receptors (CB1 and CB2). acs.orgelsevierpure.com

The biarylpyrazole SR141716A was identified as a potent and specific antagonist for the brain cannabinoid receptor (CB1). acs.orgelsevierpure.com Structure-activity relationship (SAR) studies of this class of compounds revealed that potent and selective CB1 antagonistic activity requires specific substitutions on the pyrazole ring: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.orgelsevierpure.com

In a different study, pyrazole analogues were investigated as cannabinoid receptor partial agonists. nih.gov Compound 40 , an α,α-dimethylbenzyl amide pyrazole, was found to bind to both hCB1 and hCB2 receptors with Kᵢ values of 1120 nM and 1630 nM, respectively, acting as a partial agonist at hCB1. nih.gov Other studies have explored pyrazole derivatives as selective agonists for the estrogen receptor-α (ERα), where specific substitution patterns, such as a C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group, were shown to enhance binding affinity and selectivity. researchgate.net

Mechanistic studies have elucidated the ability of pyrazole derivatives to modulate critical cellular signaling pathways implicated in cancer and other diseases. nih.govfrontiersin.org Their anti-cancer effects are often linked to the disruption of pathways that control cell proliferation, survival, and apoptosis. nih.gov

For example, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to interfere with cell cycle progression and disrupt microtubules and mitotic spindle formation. mdpi.com Mechanistically, Tpz-1 reduced the phosphorylation of key signaling kinases such as p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com

Similarly, compound 10e was shown to down-regulate the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner in K562 and HCT116 cells. nih.gov This inhibition of key signaling proteins led to cell cycle arrest in the G2 phase, thereby inhibiting proliferation. nih.gov Other pyrazole derivatives have been reported to activate AMPK and inhibit the mTOR signaling pathway, which is a critical regulator of cell growth and autophagy. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

While in vitro assays provide crucial initial data, in vivo studies in animal models are essential for evaluating the systemic efficacy and pharmacodynamic properties of drug candidates.

Pharmacodynamic (PD) studies assess the biochemical and physiological effects of a drug on the body. For pyrazole derivatives, these studies have begun to link target engagement with biological response in preclinical models.

In the context of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a negative regulator of T-cell signaling. bohrium.com A difluoroethyl pyrazole derivative, 16a , developed as a selective HPK1 inhibitor, was shown to elicit the desired pharmacodynamic response in mice, indicating successful target engagement in vivo. bohrium.com

Other pyrazole derivatives have been evaluated for their anti-inflammatory activity in rat models. A series of 1H-pyrazolyl derivatives were tested using the cotton pellet-induced granuloma and sponge implantation models of inflammation, demonstrating in vivo efficacy. nih.gov These studies are crucial for validating the therapeutic potential of pyrazole analogues and for identifying biomarkers that can be used to monitor treatment response.

Efficacy in Disease Models (e.g., inflammation, infection, oncology; excluding any mention of human relevance or clinical outcomes)

The pre-clinical efficacy of pyrazole derivatives, a class of compounds to which 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol belongs, has been investigated in various disease models, particularly in oncology and inflammation. nih.govorientjchem.orgnih.gov While specific studies on this compound are not extensively documented in publicly available literature, research on its analogues provides significant insights into the potential therapeutic applications of this chemical scaffold.

In the realm of oncology , numerous pyrazole derivatives have demonstrated notable anti-proliferative and cytotoxic effects against a range of cancer cell lines. nih.govirjmets.com For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown considerable cytotoxic potential against cell lines such as MCF-7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer). nih.gov Similarly, other analogues have been effective against Hep-2 (larynx carcinoma) and P815 (mastocytoma) cancer cell lines. nih.gov The anti-cancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. alrasheedcol.edu.iqnih.gov For example, some pyrazole derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis. nih.gov The cytotoxic effects of pyrazole derivatives have been evaluated in various cancer cell lines as summarized in the table below.

| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazole Derivatives | MCF-7 | Breast Cancer | Cytotoxic | nih.gov |

| 1,3,4-Trisubstituted Pyrazole Derivatives | SF-268 | CNS Cancer | Cytotoxic | nih.gov |

| 1,3,4-Trisubstituted Pyrazole Derivatives | NCI-H460 | Lung Cancer | Cytotoxic | nih.gov |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2 | Larynx Carcinoma | Significant Cytotoxicity | nih.gov |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | P815 | Mastocytoma | Significant Cytotoxicity | nih.gov |

| Pyrazole-conjugated moieties | MCF-7 | Breast Cancer | Significant Sensitivity | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Triple Negative Breast Cancer | Dose and time-dependent cell toxicity | nih.gov |

In the context of inflammation , pyrazole and pyrazoline derivatives have been recognized for their anti-inflammatory properties. nih.govbohrium.com The anti-inflammatory effects of these compounds have been demonstrated in preclinical models such as carrageenan-induced paw edema. nih.gov The mechanism underlying their anti-inflammatory action is often linked to the inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX) and lipoxygenase. nih.govbohrium.com For example, certain pyrazoline derivatives have shown potent lipoxygenase inhibitory activity. nih.gov Furthermore, some pyrazolo[1,5-a]quinazoline derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com

Regarding infection , some pyrazole derivatives have been investigated for their antimicrobial activities. nih.gov For instance, novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have demonstrated potent growth inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have also shown efficacy in inhibiting biofilm formation, a key virulence factor in many bacterial infections. nih.gov

Identification of Molecular Targets and Ligand-Protein Interactions

The identification of molecular targets is a crucial step in understanding the mechanism of action of a compound. For pyrazole derivatives, various techniques are employed to elucidate their protein binding partners.

Affinity Chromatography and Pull-Down Assays

Biophysical Characterization of Binding (e.g., SPR, ITC)

Once a potential molecular target is identified, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the binding interaction in detail.

Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time detection of molecular interactions without the need for labeling. nih.gov In an SPR experiment, one molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., the pyrazole compound) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected as a response. nih.gov This allows for the determination of key kinetic parameters such as the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. plos.org In an ITC experiment, a solution of the ligand (e.g., the pyrazole compound) is titrated into a solution of the macromolecule (e.g., the target protein). The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K_D), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. plos.org These thermodynamic data provide deeper insights into the forces driving the binding interaction. While specific SPR or ITC data for this compound is not available, the table below illustrates the type of data that can be obtained from such studies for pyrazole analogues.

| Technique | Parameter | Description | Typical Value Range for Small Molecule-Protein Interaction |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | k_a (on-rate) | Rate of association between the ligand and analyte | 10^3 - 10^7 M⁻¹s⁻¹ |

| k_d (off-rate) | Rate of dissociation of the ligand-analyte complex | 10⁻¹ - 10⁻⁵ s⁻¹ | |

| K_D (dissociation constant) | Measure of binding affinity (k_d/k_a) | mM to pM | |

| Isothermal Titration Calorimetry (ITC) | K_D (dissociation constant) | Measure of binding affinity | mM to pM |

| n (stoichiometry) | Molar ratio of the binding interaction | Typically 1 or 2 for small molecules | |

| ΔH (enthalpy change) | Heat released or absorbed upon binding | Varies | |

| ΔS (entropy change) | Change in randomness of the system upon binding | Varies |

Structure-Activity Relationship (SAR) Derivation from Biological Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For pyrazole derivatives, SAR studies have been conducted to enhance their potency and selectivity for various biological targets.

The pyrazole scaffold offers several positions for chemical modification, including the N1 and N2 positions of the pyrazole ring, as well as various positions on the phenyl ring. The nature of the substituents at these positions can significantly influence the compound's biological activity.

For instance, in a series of phenylpyrazole derivatives investigated as anti-HIV agents, it was found that substitution on the phenyl ring and the nature of the group at the 3-position of the pyrazole ring were critical for activity. nih.gov Optimization of these positions led to compounds with significantly improved potency. nih.gov

In another study on pyrazole-based inhibitors of meprin α and β, the introduction of different substituents at the 3(5)-position of the pyrazole ring had a profound effect on inhibitory activity. nih.gov While a diphenylpyrazole showed high activity, the introduction of smaller groups like methyl or benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar activity. nih.gov This suggests that the size and nature of the substituent at this position are crucial for optimal interaction with the target enzyme. nih.gov

Furthermore, in the context of cannabinoid receptor antagonists, SAR studies of biarylpyrazole derivatives revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were key structural requirements for potent and selective activity. elsevierpure.com

The following table summarizes some general SAR principles derived from studies on various pyrazole analogues.

| Position of Modification | Nature of Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrazole Ring (N1-position) | Substituted phenyl group | Often crucial for potency and selectivity | elsevierpure.com |

| Pyrazole Ring (C3-position) | Carboxamido group | Can be important for receptor interaction | elsevierpure.com |

| Pyrazole Ring (C4-position) | Varies | Modulation of physicochemical properties | nih.gov |

| Pyrazole Ring (C5-position) | Substituted phenyl group | Key for binding affinity | elsevierpure.com |

| Phenyl Ring Substituents | Electron-withdrawing or donating groups | Influences potency and metabolic stability | researchgate.net |

Advanced Research Directions and Future Perspectives for 2 4 Phenyl 1h Pyrazol 1 Yl Ethan 1 Ol

Exploration of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents. researchgate.netacs.orgbohrium.com Derivatives of the this compound framework are actively being investigated for their potential to yield new therapeutic leads for a variety of diseases, including central nervous system disorders and neurodegenerative conditions. nih.govrsc.org The inherent versatility of the pyrazole core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Derivatives of this compound are being developed as pharmacological probes to investigate complex biological systems. These molecular tools are designed to interact with specific biological targets, thereby helping to elucidate their functions and roles in disease pathways.

A notable example is the derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, known as LQFM032. Preclinical studies have demonstrated that its anxiolytic-like effects are mediated through both benzodiazepine (B76468) and nicotinic pathways. nih.gov This dual activity makes it a valuable probe for exploring the interplay between these two neurotransmitter systems in the context of anxiety disorders. Furthermore, its demonstrated effects on cardiovascular function, potentially through cholinergic-nitric oxide signaling, highlight its utility in dissecting the mechanisms of cardiovascular regulation. researchgate.net By using such compounds, researchers can gain deeper insights into the physiological and pathological roles of their respective targets.

The core scaffold of this compound is a promising starting point for the design of targeted therapeutic leads. In the pre-clinical stage, researchers modify this structure to create analogues with enhanced activity against specific diseases.

The derivative LQFM032 has undergone pharmacological screening and has shown a significant anxiolytic-like profile in behavioral tests in mice, such as the elevated plus-maze and light-dark box tests. nih.gov These findings position it as a prototype for the development of new treatments for anxiety disorders. nih.gov

| Pre-clinical Study of LQFM032 in Animal Models | |

| Test | Observed Effect |

| Elevated Plus-Maze | Increased time spent in open arms, indicating an anxiolytic effect. nih.gov |

| Light-Dark Box | Increased time spent in the light compartment, consistent with anxiolytic activity. nih.gov |

| Irwin Test | General central nervous system screening to assess primary pharmacological effects. nih.gov |

| Sodium Pentobarbital-Induced Sleep | Evaluated potential sedative or hypnotic interactions. nih.gov |

This table summarizes the pre-clinical behavioral tests performed on the derivative LQFM032 to evaluate its anxiolytic-like properties.

In a different therapeutic area, other derivatives of the 1-phenyl-1H-pyrazole class have been designed as multi-target-directed ligands for Alzheimer's disease. rsc.org These compounds were synthesized to simultaneously inhibit two key enzymes implicated in the disease's progression: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Several of these derivatives demonstrated potent and selective inhibition in the nanomolar to low micromolar range, marking them as promising pre-clinical candidates for further development. rsc.org

| Inhibitory Activity of 3-Aryl-1-phenyl-1H-pyrazole Derivatives | ||

| Compound Derivative | Target | Inhibitory Potency (pIC50) |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | Acetylcholinesterase (AChE) | 4.20 rsc.org |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | Monoamine Oxidase B (MAO-B) | 3.47 rsc.org |

This table highlights the most potent derivatives from a synthesized series, showing their efficacy against key enzymatic targets in Alzheimer's disease research.

Application in Material Science and Supramolecular Chemistry

The structural characteristics of this compound and its analogues make them valuable building blocks in material science. The presence of hydrogen bond donors (N-H on the pyrazole, O-H on the ethanol) and acceptors (pyrazole nitrogens, hydroxyl oxygen) facilitates their use in coordination chemistry and the construction of self-assembling supramolecular systems.

The 2-(pyrazol-1-yl)ethanol moiety is an effective bidentate N,O-hybrid ligand. It can chelate to a single metal center through the sp2 nitrogen of the pyrazole ring and the oxygen atom of the hydroxyl group. This coordination behavior has been studied extensively with close analogues, demonstrating the versatility of this ligand type in forming stable complexes with a variety of transition metals. dntb.gov.uanih.gov

For instance, the related ligand 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol has been shown to react with Pd(II), Zn(II), and Cu(II) to form monomeric or dimeric complexes with distinct geometries dictated by the metal center. nih.gov Similarly, (3,5-dimethyl-1H-pyrazol-1-yl)ethanol coordinates with Cu(II), Zn(II), Cd(II), and Pb(II), confirming the bidentate coordination mode. dntb.gov.ua These metal complexes are of interest for their potential applications in catalysis, magnetism, and as functional materials. nih.gov

| Metal Complexes of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol (Analogue) | ||

| Metal Ion | Resulting Complex | Geometry |

| Pd(II) | [PdCl2(L)2] (monomeric) | Square Planar nih.gov |

| Zn(II) | [ZnCl2(L)] (monomeric) | Tetrahedral nih.gov |

| Cu(II) | [CuCl(L′)]2 (dimeric) | Square Planar nih.gov |

This table illustrates the coordination behavior of a close analogue of the title compound with different transition metals, resulting in complexes with varied nuclearity and geometry. L represents the ligand, and L' represents the deprotonated ligand.

The 4-aryl-1H-pyrazole unit, a core feature of the title compound, is a powerful motif for directing molecular self-assembly. research-nexus.netmdpi.com Research has shown that molecules containing this unit can organize into highly ordered supramolecular structures, primarily through hydrogen bonding between the N-H group of the pyrazole ring on one molecule and a nitrogen acceptor on another. research-nexus.net

This capacity for self-assembly has been harnessed to create novel supramolecular liquid crystals. mdpi.com Derivatives featuring the 4-aryl-1H-pyrazole moiety have been observed to form columnar mesophases, where the molecules stack into columns that then arrange into a hexagonal or rectangular lattice. research-nexus.netmdpi.com These organized assemblies are a form of nanomaterial and can exhibit useful properties, such as luminescence in the visible region, making them candidates for applications in optical and electronic devices. research-nexus.net The ability to form such ordered structures is crucial for the bottom-up fabrication of functional nanomaterials. arabjchem.orgcore.ac.uk

Catalytic Applications of this compound Derivatives

Derivatives of this compound are highly valuable as ligands in the field of homogeneous catalysis. researchgate.netnih.gov By coordinating with transition metals such as copper, ruthenium, or iridium, these pyrazole-based ligands help to create catalysts that can promote a wide range of chemical transformations with high efficiency and selectivity. rsc.org The electronic properties and steric hindrance of the catalyst can be finely tuned by modifying the substituents on the pyrazole or phenyl rings.

The resulting metal complexes have shown significant promise in several key areas of catalysis, including oxidation reactions that mimic biological enzymes and dehydrogenation reactions that are fundamental to green chemistry. rsc.org

| Catalytic Applications of Pyrazole-Based Metal Complexes | ||

| Catalytic Reaction | Metal Complex Type | Function |

| Catechol Oxidation | Copper(II) complexes with pyrazole-based ligands | Catalyzes the aerobic oxidation of catechol to o-quinone, mimicking catecholase enzyme activity. |

| Acceptorless Dehydrogenation of Alcohols | Ruthenium(II) complexes with pyrazole-pyridine-pyrazole ligands | Converts primary alcohols into aldehydes, with dihydrogen as the only byproduct. rsc.org |

| Transfer Hydrogenation | Ruthenium(II) and Iridium(III) complexes with protic pyrazole ligands | Catalyzes the transfer of hydrogen from a donor molecule (e.g., 2-propanol) to substrates like ketones, nitriles, and olefins. nih.gov |

| C-C Coupling Reactions | Palladium(II), Nickel(II), and other transition metal complexes | Used as catalysts in various cross-coupling reactions to form carbon-carbon bonds. researchgate.net |

This table summarizes key catalytic applications where metal complexes derived from pyrazole-based ligands, including analogues of the title compound, have demonstrated significant activity.

Ligand Design for Organocatalysis

The structure of this compound contains key features that make it a promising scaffold for the design of novel organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on catalysts that can engage in specific non-covalent interactions, such as hydrogen bonding.

The terminal hydroxyl (-OH) group in this compound can act as a hydrogen-bond donor, a critical function for activating substrates in many catalytic cycles. Furthermore, the nitrogen atoms of the pyrazole ring can serve as hydrogen-bond acceptors. This dual functionality allows for the potential of bifunctional catalysis, where a single molecule can activate both the electrophile and nucleophile in a reaction, leading to enhanced reactivity and stereoselectivity.

Modification of the ethan-1-ol side chain could also introduce chirality, transforming the molecule into a chiral ligand. Such chiral pyrazole-based alcohols are valuable for asymmetric organocatalysis, a field dedicated to synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The phenyl group at the C4 position of the pyrazole ring provides steric bulk, which can be instrumental in creating a defined chiral pocket to influence the stereochemical outcome of a reaction.

Table 1: Potential Organocatalytic Applications of this compound Derivatives

| Catalytic Reaction | Role of the Pyrazole Ligand | Potential Modification |

| Asymmetric Aldol Reaction | Hydrogen bonding to activate the carbonyl electrophile | Introduction of a chiral center on the ethanol (B145695) backbone |

| Michael Addition | Bifunctional activation of both nucleophile and electrophile | Attachment of bulky substituents to the phenyl ring to enhance steric influence |

| Diels-Alder Reaction | Lewis base activation via pyrazole nitrogen atoms | Functionalization of the pyrazole ring to tune electronic properties |

Metal-Catalyzed Reactions with Pyrazole-Based Ligands

Pyrazole derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center, and the N-substituents play a crucial role in tuning the electronic and steric properties of the resulting catalyst. researchgate.netresearchgate.net

The compound this compound can act as a bidentate ligand, coordinating to a metal center through the N2 nitrogen of the pyrazole ring and the oxygen atom of the hydroxyl group. This N,O-chelation motif is found in many successful catalysts. The resulting metallacycle can create a rigid and well-defined coordination sphere around the metal, which is often essential for high catalytic activity and selectivity.

For example, pyrazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net A metal complex of this compound could potentially catalyze such transformations. The stability of the pyrazole ring under various reaction conditions is a significant advantage. nih.gov A related compound, 2,2,2-tris(pyrazol-1-yl)ethanol, has been used to create coordination complexes, demonstrating the utility of the pyrazole-alcohol scaffold in binding to metal ions. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrazole-Type Ligands

| Metal Catalyst | Reaction Type | Ligand Type | Reference |

| Palladium (Pd) | Suzuki & Heck Coupling | Pyrazolyl metal complexes | researchgate.net |

| Copper (Cu) | N-arylation | Naphthyl pyrazole ligands | nih.gov |

| Rhodium (Rh) | Asymmetric Addition | Chiral pyrazole derivatives | nih.gov |

| Silver (Ag) | Chelation/Sensing | Pyridyl pyrazole ligands | mocedes.org |

Addressing Research Gaps and Challenges in Pyrazole Research

Despite the broad utility of pyrazoles, several challenges persist in their synthesis and functionalization. A primary hurdle is achieving regioselectivity during the synthesis of N-substituted pyrazoles. acs.orgnih.govacs.org When an unsymmetrically substituted pyrazole is alkylated, a mixture of N1 and N2 isomers can form, often requiring tedious separation. Developing synthetic methods that yield this compound with high regioselectivity is a key research goal to ensure efficient and scalable production.

Another challenge lies in the selective functionalization of the pyrazole ring itself. Introducing new substituents at specific positions (C3, C4, or C5) on a pre-existing pyrazole core can be difficult but is essential for fine-tuning the properties of the molecule for specific applications, such as catalysis or medicinal chemistry.

Furthermore, a deeper understanding of the structure-property relationships of pyrazole derivatives is needed. Systematic studies that correlate subtle structural changes in molecules like this compound with their catalytic performance or biological activity are required to guide the rational design of new and improved compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

In the context of this compound, machine learning models could be trained to predict its catalytic activity in various reactions. nih.gov By generating a virtual library of derivatives with different substituents on the phenyl or pyrazole rings, AI algorithms could rapidly screen thousands of potential candidates to identify those with the most promising properties before any laboratory synthesis is undertaken. researchgate.netresearchgate.net This in silico screening can significantly reduce the time and resources required for catalyst development.

Q & A

Q. What are common synthetic routes for 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example:

-

Cyclization : Refluxing a mixture of 3,5-diaryl-4,5-dihydro-1Н-pyrazole (10 mmol) with a thiazolidinone derivative in ethanol for 2 hours yields pyrazolyl-thiazolidinone hybrids. Purification involves recrystallization from a DMF–EtOH (1:1) mixture .

-

Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under basic conditions generates bis-pyrazolylmethyl derivatives .

Table 1: Representative Synthetic Conditions

Q. What characterization techniques are employed for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXTL software (e.g., refinement with SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy : IR and NMR confirm functional groups (e.g., pyrazole C=N stretches at ~1600 cm⁻¹, hydroxyl protons at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can discrepancies in reported crystal structures be resolved?

- Methodological Answer :

-

Refinement Checks : Re-analyze diffraction data using SHELX programs to validate torsion angles and hydrogen-bonding motifs (e.g., O–H···N interactions in pyrazole derivatives) .

-

Temperature Control : Ensure data collection at stable temperatures (e.g., 173 K) to minimize thermal motion artifacts .

Table 2: Key Crystallographic Parameters

Compound Space Group R Factor Hydrogen Bonds Reference Pyrazol-5-ol P 1 0.037 O–H···N (2.86 Å) Pyrazoline P2₁/c 0.076 N–H···O (2.91 Å)

Q. How can reaction yields be optimized for pyrazolyl-ethanol derivatives?

- Methodological Answer :

- Solvent Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst Tuning : Use triethylamine as a base for diazomethane reactions to improve regioselectivity .

- Reaction Time : Extend reflux durations (e.g., 25–30 hours in xylene) for complete cyclization .

Q. What strategies validate the biological activity of pyrazolyl-ethanol derivatives?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via agar diffusion against Gram-positive bacteria (e.g., S. aureus) using standardized protocols .

- Structure-Activity Relationships (SAR) : Modify the phenyl or hydroxyl substituents and correlate with bioactivity trends .

Data Contradiction Analysis

Q. How to address conflicting spectral data for pyrazolyl-ethanol derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.